molecular formula C14H14N4O3 B2650483 Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 329796-06-7

Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2650483
CAS No.: 329796-06-7
M. Wt: 286.291
InChI Key: VGZFEAWMFCOELS-UHFFFAOYSA-N
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Description

Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a hydroxyl-substituted phenyl ring at position 7, a methyl group at position 5, and a methyl ester at position 4. This scaffold is notable for its fused triazole and pyrimidine rings, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-11(13(20)21-2)12(9-3-5-10(19)6-4-9)18-14(17-8)15-7-16-18/h3-7,12,19H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZFEAWMFCOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable β-dicarbonyl compound, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or DNA, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents (Position 7) Position 6 Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Hydroxyphenyl Methyl carboxylate C₁₅H₁₅N₄O₃* ~299.31 High polarity; potential H-bond donor
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Fluorophenyl Methyl carboxylate C₁₄H₁₃FN₄O₂ 288.28 Enhanced metabolic stability
Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Chlorophenyl Methyl carboxylate C₁₄H₁₃ClN₄O₂ 304.74 Increased lipophilicity
7-(4-Hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 4-Hydroxyphenyl Carboxamide C₁₉H₁₇N₅O₂ 347.37 Antibacterial activity (Enterococcus)
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 3-Fluorophenyl Acetyl C₁₄H₁₂FN₅O 285.27 FcRn binding (UCB-FcRn-84)
Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate None (unsubstituted) Methyl carboxylate C₈H₁₀N₄O₂ 194.19 Base structure; lower molecular weight

Key Observations:

Substituent Effects on Polarity: The hydroxyl group in the target compound increases polarity compared to fluorine (electronegative but less H-bonding) or chlorine (lipophilic) substituents . This may enhance aqueous solubility but reduce membrane permeability.

Functional Group Impact :

  • Methyl carboxylate (target compound) offers moderate polarity and metabolic stability, whereas acetyl groups (e.g., ) may increase lipophilicity and receptor affinity.

Biological Activities :

  • Carboxamide analogs demonstrate antibacterial activity against Enterococcus, suggesting the target compound’s carboxylate group may be modified to optimize pharmacokinetics .
  • Fluorinated derivatives (e.g., ) show neonatal Fc receptor (FcRn) binding, highlighting substituent-dependent target selectivity.

Thermal and Solubility Properties

  • Melting Points : Nitro-substituted triazolopyrimidines (e.g., 5-methyl-2-methylthio-6-nitro-7-phenyl derivative) exhibit high melting points (273–276°C) due to strong intermolecular interactions . The hydroxyl group in the target compound may further elevate its melting point.
  • Solubility : Hydroxyl and carboxylate groups enhance water solubility compared to methylthio or aryl substituents, as seen in analogs .

Biological Activity

Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent findings and case studies.

  • Molecular Formula : C14H14N4O
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 540505-59-7

Anticancer Activity

Recent studies have demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A series of derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines MGC-803, HCT-116, and MCF-7.
  • The compound H12 , a derivative related to this compound, displayed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating potent activity that surpassed that of the standard drug 5-Fluorouracil (5-Fu) .

The anticancer activity is attributed to several mechanisms:

  • Inhibition of ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation levels of key proteins involved in cell proliferation and survival pathways such as ERK1/2 and AKT.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells through the regulation of apoptosis-related proteins.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited notable antimicrobial effects:

  • Studies on related compounds have indicated strong activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).
  • The compounds demonstrated effective biofilm inhibition and cytotoxicity against various microbial strains .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant antiproliferative effects against MGC-803 (IC50 = 9.47 μM), HCT-116 (IC50 = 9.58 μM), MCF-7 (IC50 = 13.1 μM) .
MechanismInhibition of ERK signaling pathway; induction of apoptosis; G2/M phase arrest .
AntimicrobialEffective against MRSA; strong biofilm inhibition .

Case Studies

  • Study on Anticancer Properties :
    • A study published in PMC evaluated a series of triazolo-pyrimidine derivatives for their anticancer potential. The most active compound showed a marked ability to inhibit cell growth and induce apoptosis in various cancer cell lines .
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial properties of related triazolo-pyrimidine compounds against resistant bacterial strains, showcasing their potential as therapeutic agents in treating infections caused by resistant pathogens .

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